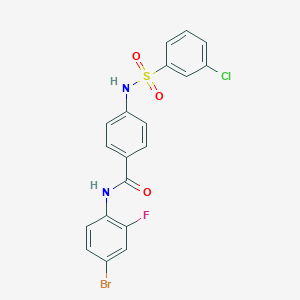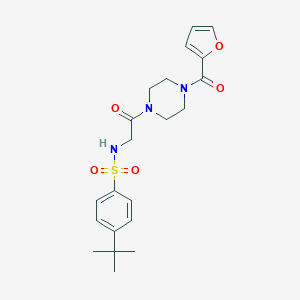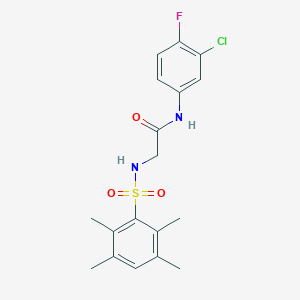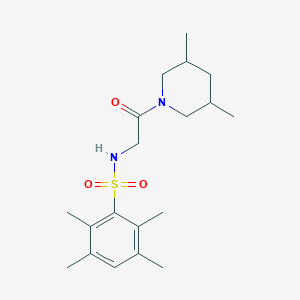
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an amine, which is further connected to a benzamide structure. The compound’s unique structure, featuring bromine, fluorine, and chlorine substituents, makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-fluoroaniline with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then coupled with benzoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, fluorine, and chlorine) can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and sulfonyl groups.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The compound’s halogen substituents may also enhance its binding affinity and specificity for target proteins.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar halogen substituents but different functional groups.
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to its combination of halogen substituents and the presence of both sulfonamide and benzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-[(3-chlorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClFN2O3S/c20-13-6-9-18(17(22)10-13)23-19(25)12-4-7-15(8-5-12)24-28(26,27)16-3-1-2-14(21)11-16/h1-11,24H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDMSKUATWCHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492765.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492769.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492770.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B492773.png)

![2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B492776.png)
![N-(2-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B492777.png)


![1-methyl-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B492781.png)
![3-methoxy-N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B492783.png)
![N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide](/img/structure/B492784.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)propanamide](/img/structure/B492785.png)
![N-(4-bromo-2-fluorophenyl)-2-{[(2,5-dimethylphenyl)sulfonyl]amino}propanamide](/img/structure/B492787.png)
